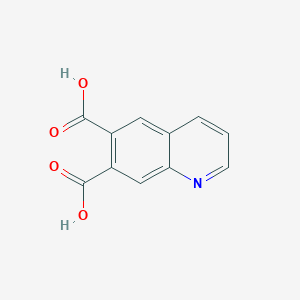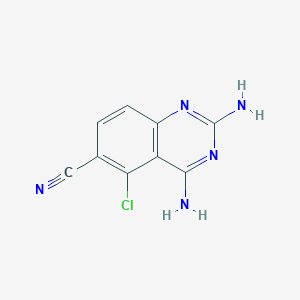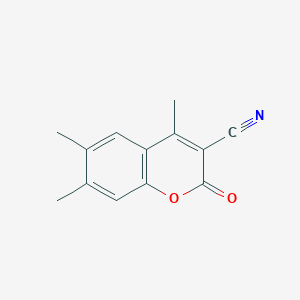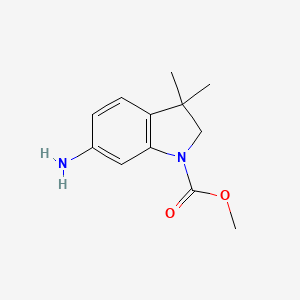
N-(3-Methoxypropyl)quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxypropyl)quinolin-8-amine is a chemical compound that belongs to the class of quinolin-8-amines. Quinolin-8-amines are valuable scaffolds in organic synthesis and have widespread applications in various fields, including medicinal chemistry and materials science. The compound features a quinoline ring system substituted with an amine group at the 8-position and a 3-methoxypropyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-amine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation. This method employs stannic chloride or indium (III) chloride as catalysts and can be conducted under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-Methoxypropyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N-(3-Methoxypropyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of N-(3-Methoxypropyl)quinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for coordination chemistry, forming complexes with metal ions. It may also serve as a directing group in organic synthesis, facilitating C-H bond activation and functionalization through single electron transfer (SET) pathways .
類似化合物との比較
Similar Compounds
Quinoline-8-amine: A structural isomer with similar applications in organic synthesis and medicinal chemistry.
N-(2-Arylethyl)quinolin-3-amine: Known for its anti-mycobacterial activity and potential as a lead compound in drug discovery.
Quinoxalines: Another class of nitrogen-containing heterocycles with widespread occurrence in nature and pharmaceutical value.
Uniqueness
N-(3-Methoxypropyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group enhances its solubility and reactivity, making it a valuable scaffold for further functionalization and application in various fields.
特性
CAS番号 |
67060-66-6 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
N-(3-methoxypropyl)quinolin-8-amine |
InChI |
InChI=1S/C13H16N2O/c1-16-10-4-9-14-12-7-2-5-11-6-3-8-15-13(11)12/h2-3,5-8,14H,4,9-10H2,1H3 |
InChIキー |
CHUPLWGAGXQGTJ-UHFFFAOYSA-N |
正規SMILES |
COCCCNC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)



![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)

![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)


